molecular formula C22H15NO3S B12809610 1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone CAS No. 3929-79-1

1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone

Cat. No.: B12809610
CAS No.: 3929-79-1
M. Wt: 373.4 g/mol
InChI Key: HMZGPLZRACMDAI-UHFFFAOYSA-N
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Description

1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone is a chemical compound with the molecular formula C22H15NO3S. It is known for its unique structure, which includes a dibenzo[a,h]phenothiazine core with an ethanone group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone typically involves the oxidation of dibenzo[a,h]phenothiazine derivatives. The reaction conditions often include the use of strong oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, making the process more efficient and scalable. The use of catalysts to enhance the reaction rate and yield is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit certain enzymes, affecting metabolic pathways and cellular functions. These interactions make it a potential candidate for therapeutic applications, particularly in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone stands out due to its unique combination of the dibenzo[a,h]phenothiazine core and the ethanone group, along with the dioxido functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

3929-79-1

Molecular Formula

C22H15NO3S

Molecular Weight

373.4 g/mol

IUPAC Name

1-(2,2-dioxo-2λ6-thia-13-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaen-13-yl)ethanone

InChI

InChI=1S/C22H15NO3S/c1-14(24)23-19-12-10-16-7-3-5-9-18(16)22(19)27(25,26)20-13-11-15-6-2-4-8-17(15)21(20)23/h2-13H,1H3

InChI Key

HMZGPLZRACMDAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C3=CC=CC=C3C=C2)S(=O)(=O)C4=C1C5=CC=CC=C5C=C4

Origin of Product

United States

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